molecular formula C21H22ClN7S B10861565 (1S)-1'-[6-(2-amino-3-chloropyridin-4-yl)sulfanyl-1,2,4-triazin-3-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine CAS No. 2498597-94-5

(1S)-1'-[6-(2-amino-3-chloropyridin-4-yl)sulfanyl-1,2,4-triazin-3-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine

Cat. No.: B10861565
CAS No.: 2498597-94-5
M. Wt: 440.0 g/mol
InChI Key: HZCJDRDHKWNUGN-GOSISDBHSA-N
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Description

ARRY-558, also known as PF-07284892, is an allosteric inhibitor of Src homology region 2 domain-containing phosphatase-2 (SHP2). SHP2 is a protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, particularly those involved in cancer cell proliferation and survival. ARRY-558 is designed to overcome resistance mechanisms in cancer therapy by inhibiting SHP2, thereby enhancing the efficacy of other targeted therapies .

Preparation Methods

The synthesis of ARRY-558 involves multiple steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The exact synthetic route and industrial production methods are proprietary and not publicly disclosed. the general approach involves the use of organic synthesis techniques to construct the complex molecular structure of ARRY-558 .

Chemical Reactions Analysis

ARRY-558 undergoes various chemical reactions, including:

    Oxidation: ARRY-558 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert ARRY-558 into its reduced forms.

    Substitution: ARRY-558 can undergo substitution reactions where functional groups are replaced by other groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ARRY-558 has significant applications in scientific research, particularly in the field of oncology. It is used to study the mechanisms of resistance in cancer therapy and to develop combination therapies that can overcome these resistance mechanisms. ARRY-558 has shown efficacy in preclinical and clinical studies involving various types of cancer, including lung cancer, colorectal cancer, ovarian cancer, and pancreatic cancer .

Mechanism of Action

ARRY-558 exerts its effects by inhibiting SHP2, a protein tyrosine phosphatase involved in cell signaling pathways. By binding to SHP2, ARRY-558 prevents its activation and subsequent downstream signaling. This inhibition disrupts the signaling pathways that promote cancer cell proliferation and survival, thereby enhancing the efficacy of other targeted therapies. The molecular targets and pathways involved include the RAS-MAPK and PI3K-AKT pathways .

Comparison with Similar Compounds

ARRY-558 is unique in its ability to overcome resistance mechanisms in cancer therapy by inhibiting SHP2. Similar compounds include other SHP2 inhibitors such as RMC-4630 and TNO155. These compounds also target SHP2 but may differ in their binding affinities, selectivity, and efficacy. ARRY-558 distinguishes itself by its ability to be used in combination with other targeted therapies to enhance their efficacy and overcome resistance .

Properties

CAS No.

2498597-94-5

Molecular Formula

C21H22ClN7S

Molecular Weight

440.0 g/mol

IUPAC Name

(1S)-1'-[6-(2-amino-3-chloropyridin-4-yl)sulfanyl-1,2,4-triazin-3-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine

InChI

InChI=1S/C21H22ClN7S/c22-17-15(5-8-25-19(17)24)30-16-12-26-20(28-27-16)29-9-6-21(7-10-29)11-13-3-1-2-4-14(13)18(21)23/h1-5,8,12,18H,6-7,9-11,23H2,(H2,24,25)/t18-/m1/s1

InChI Key

HZCJDRDHKWNUGN-GOSISDBHSA-N

Isomeric SMILES

C1CN(CCC12CC3=CC=CC=C3[C@H]2N)C4=NC=C(N=N4)SC5=C(C(=NC=C5)N)Cl

Canonical SMILES

C1CN(CCC12CC3=CC=CC=C3C2N)C4=NC=C(N=N4)SC5=C(C(=NC=C5)N)Cl

Origin of Product

United States

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